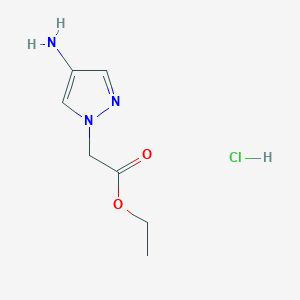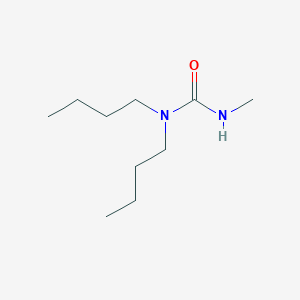
Chlorhydrate d'éthyl 2-(4-amino-1H-pyrazol-1-yl)acétate
Vue d'ensemble
Description
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound with the CAS Number: 2169997-54-8. It has a molecular weight of 242.1 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2.2ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;;/h3-4H,2,5,8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Synthèse de produits chimiques divers
Les composés contenant du pyrazole, comme le chlorhydrate d'éthyl 2-(4-amino-1H-pyrazol-1-yl)acétate, jouent un rôle important dans la synthèse de produits chimiques pertinents dans les domaines biologique, physico-chimique, de la science des matériaux et industriel . Ils sont utilisés comme intermédiaires de synthèse pour préparer des dérivés structurellement divers .
Chimie médicinale
Les aminopyrazoles, qui comprennent le this compound, sont des structures avantageuses qui fournissent des ligands utiles pour les récepteurs ou les enzymes . Ils sont étudiés comme agents actifs dans différents domaines thérapeutiques, en accordant une attention particulière à la conception et aux relations structure-activité définies par chaque classe de composés .
Composés anticancéreux et anti-inflammatoires
Les résultats les plus pertinents ont été obtenus pour les composés anticancéreux/anti-inflammatoires . Par exemple, le pirtobrutinib, un dérivé du pyrazole, a récemment été approuvé .
Thérapeutiques antivirales
Les composés contenant des amines hétéroaryliques à cinq chaînons, comme le this compound, ont montré une activité antivirale relativement plus élevée contre le virus de la maladie de Newcastle . Ces composés sont presque au niveau du médicament antiviral commercial bien connu, la ribavirine .
Évaluation antileishmanienne et antimalarienne
Certains dérivés du pyrazole ont été évalués pour leurs activités antileishmanienne et antimalarienne . Par exemple, le composé 13, un dérivé du pyrazole, a montré une activité antipromastigote in vitro puissante .
Applications industrielles et agricoles
Différents dérivés du pyrazole sont utilisés en chimie supramoléculaire et polymère, dans l'industrie alimentaire, comme colorants cosmétiques et comme stabilisateurs UV . Ils ont également des propriétés de cristal liquide .
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is not fully understood, but it is thought to act by inhibiting specific enzymes involved in cellular processes such as DNA synthesis or protein synthesis. This may explain its potential anti-cancer activity, as cancer cells often have altered enzyme activity compared to normal cells.
Biochemical and Physiological Effects
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which is involved in the regulation of cellular processes such as cell division and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, as a pharmacological agent, and as a tool in biochemical research. However, one limitation is that it can be difficult to synthesize in high yields and purity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride. For example, it could be further investigated as a potential anti-cancer agent, with a focus on identifying the specific enzymes and pathways it targets. It could also be used as a tool for studying the role of specific enzymes in cellular processes, or as a building block for the synthesis of new compounds with novel properties. Additionally, the development of more efficient synthesis methods could enable wider use of this compound in various applications.
Propriétés
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;/h3-4H,2,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBMWSJUPSZDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169997-54-8 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-amino-, ethyl ester, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2169997-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [phenyl(phenylamino)methyl]-, bis(1-methylethyl) ester](/img/structure/B1654171.png)






![2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid](/img/structure/B1654184.png)


![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1654188.png)


![2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine](/img/structure/B1654192.png)
